![molecular formula C12H13Cl2N3O3 B12774873 ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate](/img/structure/B12774873.png)
ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a dichlorophenyl group, which imparts specific chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate typically involves the following steps:
Formation of the dichlorophenylacetyl intermediate: This step involves the reaction of 2,6-dichlorophenylacetic acid with a suitable reagent to form the corresponding acyl chloride.
Carbamimidoylation: The acyl chloride is then reacted with a carbamimidoylating agent to introduce the carbamimidoyl group.
Esterification: The final step involves the esterification of the resulting intermediate with ethanol to form the ethyl carbamate derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and pharmacological properties.
Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate involves its interaction with specific molecular targets. The dichlorophenyl group may interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl N-[2-(2,6-dichlorophenoxy)acetyl]carbamate: This compound has a similar structure but with a phenoxy group instead of a phenyl group.
Ethyl N-[N-[2-(2,4-dichlorophenyl)acetyl]carbamimidoyl]carbamate: This compound differs in the position of the chlorine atoms on the phenyl ring.
Uniqueness
Ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate is unique due to its specific dichlorophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H13Cl2N3O3 |
|---|---|
Molekulargewicht |
318.15 g/mol |
IUPAC-Name |
ethyl (NE)-N-[amino-[[2-(2,6-dichlorophenyl)acetyl]amino]methylidene]carbamate |
InChI |
InChI=1S/C12H13Cl2N3O3/c1-2-20-12(19)17-11(15)16-10(18)6-7-8(13)4-3-5-9(7)14/h3-5H,2,6H2,1H3,(H3,15,16,17,18,19) |
InChI-Schlüssel |
NWKJFUNUXVXYGE-UHFFFAOYSA-N |
Isomerische SMILES |
CCOC(=O)/N=C(\N)/NC(=O)CC1=C(C=CC=C1Cl)Cl |
Kanonische SMILES |
CCOC(=O)N=C(N)NC(=O)CC1=C(C=CC=C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


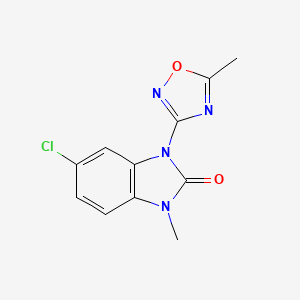
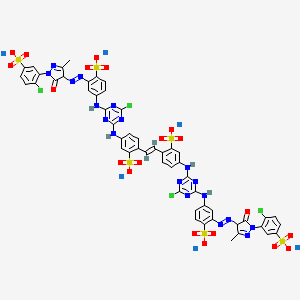




![Benzamide, 4-[[4-[[5-cyano-2-[(8-methoxyoctyl)amino]-6-[(3-methoxypropyl)amino]-4-methyl-3-pyridinyl]azo]-2,5-dimethylphenyl]azo]-N-[3-(2-phenoxyethoxy)propyl]-](/img/structure/B12774817.png)

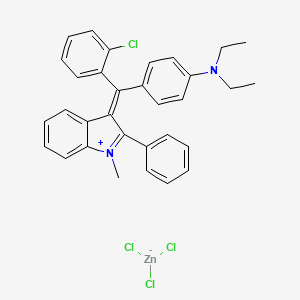

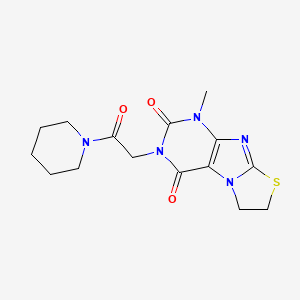
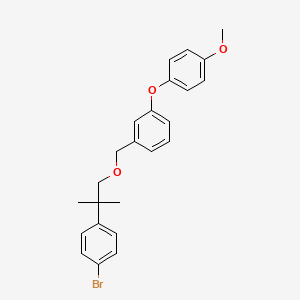
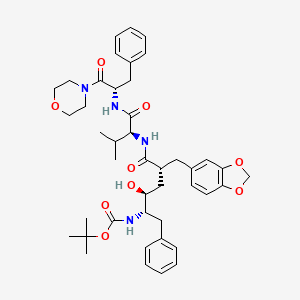
![2-[(1-benzylpyridin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one](/img/structure/B12774866.png)
